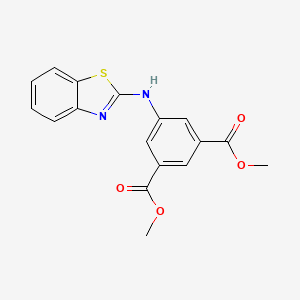

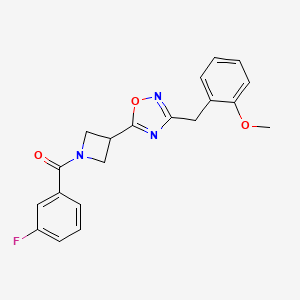

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

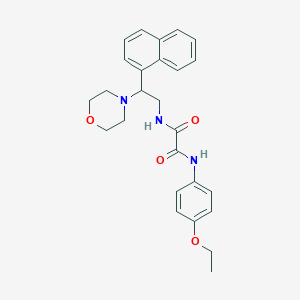

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMF-019, and it is a member of the triazolidine family of compounds.

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

Studies have focused on compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, aiming to improve potential oral bioavailability and examine their cell-based activity. For example, modifications on the pyrimidine portion of certain compounds showed that specific substitutions could maintain or enhance activity while improving gastrointestinal permeability, indicating potential therapeutic applications (Palanki et al., 2000).

Antipathogenic Activity

Research into acylthioureas, including derivatives with halogenated phenyl substituents, has shown significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel anti-microbial agents with antibiofilm properties, highlighting the importance of halogenated substituents in enhancing antimicrobial efficacy (Limban et al., 2011).

Antitumor and Antimicrobial Activities

Compounds featuring enaminone as a building block and undergoing various reactions have shown promise in antitumor and antimicrobial applications. For instance, certain derivatives exhibited cytotoxic effects comparable to 5-fluorouracil against human cancer cell lines, indicating their potential as anticancer agents. Moreover, selected compounds demonstrated antimicrobial activity, suggesting their utility in fighting bacterial infections (Riyadh, 2011).

Tubulin Polymerization and Anticancer Agents

2-Cyanoaminopyrimidines have been explored for their anticancer properties, particularly their ability to promote tubulin polymerization and overcome multidrug resistance. Such studies contribute to understanding the mechanism of action of potential anticancer drugs and their ability to bind to specific sites, offering insights into designing more effective therapies (Zhang et al., 2007).

DNA Interaction and Antitumor Activity

Research on the interaction of compounds with DNA and their subsequent effects on DNA stability and function highlights the potential for developing antitumor agents. Investigations into how certain compounds induce DNA repair synthesis or cause degeneration of DNA in cancer cells provide a basis for understanding their therapeutic potential in cancer treatment (Mizuno & Decker, 1976).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c1-9-2-5-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-6-3-10(18)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCCUWVSZPSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75118397 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2698223.png)

![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698229.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2698230.png)

![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B2698240.png)

![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)